3-chloro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide
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Overview
Description
3-chloro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with a chlorine atom and a thiophene-tetrahydropyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Formation of the thiophene-tetrahydropyran moiety: This step involves the cyclization of a thiophene derivative with a tetrahydropyran precursor under acidic or basic conditions.
Chlorination of benzamide: The benzamide core is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling reaction: The thiophene-tetrahydropyran moiety is then coupled with the chlorinated benzamide using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the benzamide core can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution of the chlorine atom may result in various substituted benzamides.
Scientific Research Applications
3-chloro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors or other advanced materials.
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving thiophene and benzamide derivatives.
Mechanism of Action
The mechanism of action of 3-chloro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The thiophene and benzamide moieties may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide
- Thiophene derivatives : Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxamide.
- Benzamide derivatives : Compounds such as 3-chlorobenzamide and N-(4-methylbenzyl)benzamide.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties. The presence of both thiophene and benzamide moieties allows for diverse interactions and applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-chloro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2S/c18-14-4-1-3-13(11-14)16(20)19-12-17(6-8-21-9-7-17)15-5-2-10-22-15/h1-5,10-11H,6-9,12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLSDVBGNYTBIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC(=CC=C2)Cl)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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